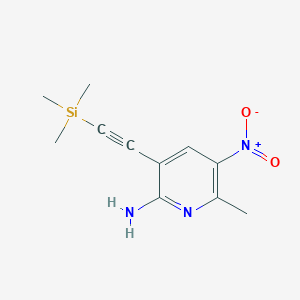

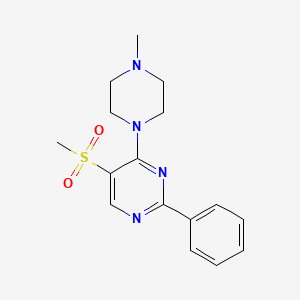

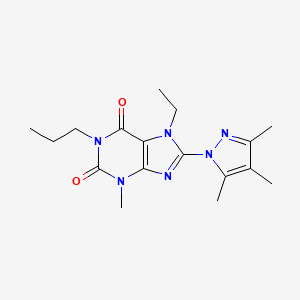

6-Methyl-5-nitro-3-((trimethylsilyl)ethynyl)pyridin-2-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Chemical Reactions and Synthesis

6-Methyl-5-nitro-3-((trimethylsilyl)ethynyl)pyridin-2-amine and related compounds have been explored in various chemical reactions and synthesis processes. For instance, Čikotienė et al. (2007) investigated the reactions of related pyridine derivatives, finding that primary and secondary amines and thiols participate in regio- and stereoselective addition reactions to the triple bond of such compounds, forming distinct syn- and anti-addition products (Čikotienė et al., 2007). Similarly, Gunasekaran et al. (2014) described the synthesis of novel pyrazolo[3,4-b]pyridines through l-Proline-catalyzed domino reactions involving related nitropyridine compounds (Gunasekaran et al., 2014).

Catalysis and Material Science

In the field of material science and catalysis, Ionkin et al. (2006) synthesized a series of nitro-substituted bis(imino)pyridine ligands and their corresponding Fe(II) complexes. These complexes, including variations of nitropyridine, were found to be effective catalysts for the production of α-olefins and demonstrated enhanced temperature stability and longer lifetimes compared to non-nitro-substituted counterparts (Ionkin et al., 2006).

Organic and Medicinal Chemistry

In organic and medicinal chemistry, Dabrowska et al. (2009) utilized p-Nitroaniline, a compound structurally similar to 6-Methyl-5-nitro-3-((trimethylsilyl)ethynyl)pyridin-2-amine, to investigate reaction mechanisms leading to aminomethylenebisphosphonic acids, which have potential applications in antiosteoporotic, antibacterial, anticancer, antiparasitic, or herbicidal activities (Dabrowska et al., 2009).

Photocaging and Optical Materials

In the realm of photocaging and optical materials, Arora et al. (2016) explored the effects of methyl substitution in ruthenium tris(2-pyridylmethyl)amine photocaging groups for nitriles. They found that the addition of steric bulk accelerated photochemical and thermal nitrile release, which has implications for the controlled release of active compounds in various applications (Arora et al., 2016).

特性

IUPAC Name |

6-methyl-5-nitro-3-(2-trimethylsilylethynyl)pyridin-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O2Si/c1-8-10(14(15)16)7-9(11(12)13-8)5-6-17(2,3)4/h7H,1-4H3,(H2,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEQZEVFMBRIENM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C(=N1)N)C#C[Si](C)(C)C)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O2Si |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Methyl-5-nitro-3-((trimethylsilyl)ethynyl)pyridin-2-amine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-(4-(4-methoxyphenyl)piperazin-1-yl)-4-oxobutyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2668445.png)

![3-[(5-Fluorosulfonyloxypyridine-3-carbonyl)-methylamino]-6-methylpyridazine](/img/structure/B2668450.png)

![1-(4-Chlorophenyl)-3-[4-(4-nitrophenyl)piperazino]-1-propanone](/img/structure/B2668458.png)

![(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(2-phenylthiazol-4-yl)methanone](/img/structure/B2668462.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-isopropoxybenzamide](/img/structure/B2668465.png)